

Navigating the Therapeutic Landscape of NASH: A Comparative Analysis of Cenicriviroc Formulations

Author: BenchChem Technical Support Team. Date: December 2025

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In the quest for effective treatments for nonalcoholic steatohepatitis (NASH) and liver fibrosis, Cenicriviroc (CVC), with the CAS number 93963-97-4, has emerged as a significant area of investigation. This guide offers a detailed comparison of Cenicriviroc's performance, drawing upon key clinical trial data. While direct cost-effectiveness studies comparing different formulations of Cenicriviroc are not publicly available, this analysis provides a foundation for researchers, scientists, and drug development professionals to assess its potential clinical and economic value in the context of the substantial burden of NASH.

NASH is a progressive liver disease characterized by inflammation and fat accumulation, which can lead to fibrosis, cirrhosis, and liver failure. The economic toll of NASH is considerable, with lifetime medical costs for patients in the United States estimated to exceed \$223 billion.[1] Early interventions that can halt or reverse fibrosis progression are crucial for mitigating these costs.[1] Cenicriviroc, a dual antagonist of C-C chemokine receptor types 2 (CCR2) and 5 (CCR5), has been investigated for its anti-inflammatory and antifibrotic properties.[2]

Performance Insights from Clinical Trials

The primary evidence for Cenicriviroc's efficacy and safety comes from two major clinical trials: the Phase 2b CENTAUR study and the Phase 3 AURORA study. These trials evaluated a 150 mg daily oral dose of Cenicriviroc. While an earlier 200 mg formulation was used in studies with



HIV-infected subjects, the 150 mg dose was selected for NASH trials to provide comparable plasma exposures.[3]

CENTAUR Phase 2b Study

The CENTAUR trial was a randomized, double-blind, placebo-controlled, multinational study that enrolled 289 adults with NASH and liver fibrosis (stages 1-3).[2] The primary endpoint at year one was a composite of a ≥2-point improvement in the NAFLD Activity Score (NAS) with no worsening of fibrosis. A key secondary endpoint was the improvement in fibrosis by at least one stage with no worsening of steatohepatitis.

While the study did not meet its primary endpoint for NAS improvement, it demonstrated a statistically significant effect on the key secondary endpoint of fibrosis improvement.[2]

AURORA Phase 3 Study

The AURORA study was a larger, global, phase 3, multicenter, randomized, double-blind, placebo-controlled study of subjects with NASH and stage 2 or 3 fibrosis.[4] The primary efficacy endpoint at 12 months was the proportion of patients with a ≥1-stage improvement in liver fibrosis and no worsening of steatohepatitis.[5]

However, the AURORA study did not demonstrate the efficacy of Cenicriviroc for treating liver fibrosis as assessed by histology.[5] At month 12, a similar proportion of patients receiving CVC and placebo achieved the primary endpoint.[5] Despite the lack of efficacy, CVC was found to be safe and well-tolerated in patients with NASH and liver fibrosis.[5]

Quantitative Data Summary

The following table summarizes the key efficacy outcomes from the CENTAUR and AURORA clinical trials.



Outcome	CENTAUR (Year 1)	AURORA (Month 12)
Treatment Arm	Cenicriviroc 150 mg	Placebo
≥2-point Improvement in NAS and No Worsening of Fibrosis (Primary Endpoint)	16%	19% (p=0.52)
Improvement in Fibrosis by ≥1 Stage and No Worsening of Steatohepatitis (Key Secondary Endpoint)	20%	10% (p=0.02)
Resolution of Steatohepatitis and No Worsening of Fibrosis	8%	6% (p=0.49)

Data sourced from the CENTAUR and AURORA study publications.[2][5]

Experimental Protocols CENTAUR Study Protocol (Phase 2b)

- Study Design: Randomized, double-blind, placebo-controlled, multinational.
- Participants: 289 adults with histological evidence of NASH, a NAFLD Activity Score (NAS) ≥
 4 (with at least 1 point in each component: steatosis, lobular inflammation, and hepatocyte
 ballooning), and liver fibrosis stages 1-3.
- Intervention: Participants were randomized to receive either 150 mg of Cenicriviroc or a
 placebo orally once daily.
- Primary Outcome: ≥2-point improvement in NAS and no worsening of fibrosis at year 1.
- Key Secondary Outcomes: Resolution of steatohepatitis and no worsening of fibrosis;
 improvement in fibrosis by ≥1 stage and no worsening of steatohepatitis.
- Assessments: Liver biopsies were performed at screening and at year 1. Biomarkers of inflammation and adverse events were also assessed.





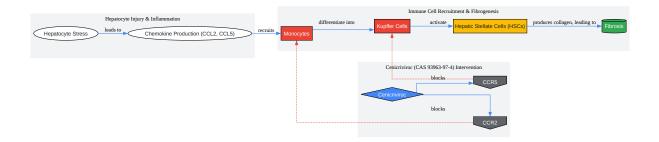
AURORA Study Protocol (Phase 3)

- Study Design: Global, multicenter, randomized, double-blind, placebo-controlled.
- Participants: Adults aged 18-75 years with histological evidence of NASH with Stage F2 or F3 fibrosis.
- Intervention: Participants were randomized 2:1 to receive either 150 mg of Cenicriviroc or a placebo orally once daily.
- Primary Efficacy Endpoint (Part 1): The proportion of subjects with ≥1-stage improvement in liver fibrosis and no worsening of steatohepatitis at Month 12 relative to screening.
- Assessments: Liver biopsies were performed at screening and at month 12. Adverse events were assessed throughout the study.

Visualizing the Mechanism and Trial Logic

To better understand the therapeutic rationale and the structure of the clinical investigation, the following diagrams are provided.

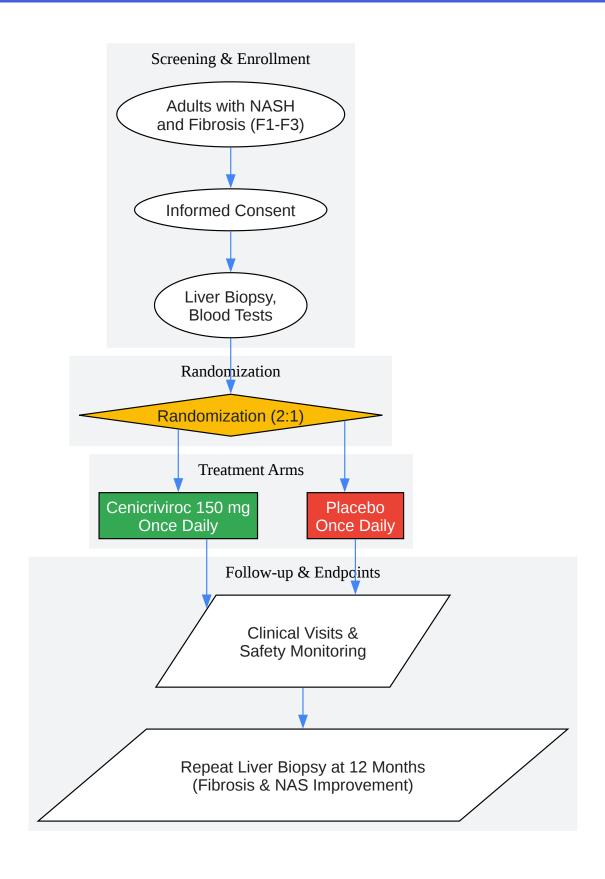




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Caption: Mechanism of Action of Cenicriviroc in NASH.





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Caption: Simplified Workflow of the CENTAUR/AURORA Clinical Trials.



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- To cite this document: BenchChem. [Navigating the Therapeutic Landscape of NASH: A Comparative Analysis of Cenicriviroc Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12678016#case-studies-comparing-the-cost-effectiveness-of-cas-93963-97-4-in-formulations]

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